Cas no 478067-33-3 ((E)-N-(1,3-Benzodioxol-5-ylmethyl)-2-(3-methyl-2-thienyl)-1-ethenesulfonamide)

(E)-N-(1,3-Benzodioxol-5-ylmethyl)-2-(3-methyl-2-thienyl)-1-ethenesulfonamide is a sulfonamide derivative featuring a benzodioxole and thiophene moiety, imparting unique structural and electronic properties. Its conjugated ethenesulfonamide backbone enhances reactivity, making it a valuable intermediate in organic synthesis and medicinal chemistry. The presence of the 1,3-benzodioxole group contributes to metabolic stability, while the 3-methyl-2-thienyl substituent offers potential for further functionalization. This compound is particularly useful in the development of pharmacologically active molecules, owing to its ability to modulate biological targets through selective interactions. Its well-defined structure ensures reproducibility in research applications, making it a reliable choice for exploratory studies in drug discovery and chemical biology.
(E)-N-(1,3-Benzodioxol-5-ylmethyl)-2-(3-methyl-2-thienyl)-1-ethenesulfonamide structure
478067-33-3 structure
Product Name:(E)-N-(1,3-Benzodioxol-5-ylmethyl)-2-(3-methyl-2-thienyl)-1-ethenesulfonamide
CAS No:478067-33-3
MF:
MW:
CID:4653543
Update Time:2025-05-20

(E)-N-(1,3-Benzodioxol-5-ylmethyl)-2-(3-methyl-2-thienyl)-1-ethenesulfonamide Chemical and Physical Properties

Names and Identifiers

    • (E)-N-(1,3-BENZODIOXOL-5-YLMETHYL)-2-(3-METHYL-2-THIENYL)-1-ETHENESULFONAMIDE
    • (E)-N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-(3-methylthiophen-2-yl)ethene-1-sulfonamide
    • (E)-N-(1,3-Benzodioxol-5-ylmethyl)-2-(3-methyl-2-thienyl)-1-ethenesulfonamide

(E)-N-(1,3-Benzodioxol-5-ylmethyl)-2-(3-methyl-2-thienyl)-1-ethenesulfonamide Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
E160085-25mg
(E)-N-(1,3-Benzodioxol-5-ylmethyl)-2-(3-methyl-2-thienyl)-1-ethenesulfonamide
478067-33-3
25mg
$ 230.00 2022-06-02
TRC
E160085-50mg
(E)-N-(1,3-Benzodioxol-5-ylmethyl)-2-(3-methyl-2-thienyl)-1-ethenesulfonamide
478067-33-3
50mg
$ 380.00 2022-06-02
Key Organics Ltd
7N-100-1MG
(E)-N-(1,3-benzodioxol-5-ylmethyl)-2-(3-methyl-2-thienyl)-1-ethenesulfonamide
478067-33-3 >90%
1mg
£28.00 2025-02-09
Key Organics Ltd
7N-100-5MG
(E)-N-(1,3-benzodioxol-5-ylmethyl)-2-(3-methyl-2-thienyl)-1-ethenesulfonamide
478067-33-3 >90%
5mg
£35.00 2025-02-09
Key Organics Ltd
7N-100-10MG
(E)-N-(1,3-benzodioxol-5-ylmethyl)-2-(3-methyl-2-thienyl)-1-ethenesulfonamide
478067-33-3 >90%
10mg
£48.00 2025-02-09
Key Organics Ltd
7N-100-0.5G
(E)-N-(1,3-benzodioxol-5-ylmethyl)-2-(3-methyl-2-thienyl)-1-ethenesulfonamide
478067-33-3 >90%
0.5g
£385.00 2025-02-09
Key Organics Ltd
7N-100-1G
(E)-N-(1,3-benzodioxol-5-ylmethyl)-2-(3-methyl-2-thienyl)-1-ethenesulfonamide
478067-33-3 >90%
1g
£770.00 2025-02-09
Key Organics Ltd
7N-100-5G
(E)-N-(1,3-benzodioxol-5-ylmethyl)-2-(3-methyl-2-thienyl)-1-ethenesulfonamide
478067-33-3 >90%
5g
£3080.00 2025-02-09
Key Organics Ltd
7N-100-10G
(E)-N-(1,3-benzodioxol-5-ylmethyl)-2-(3-methyl-2-thienyl)-1-ethenesulfonamide
478067-33-3 >90%
10g
£5775.00 2025-02-09
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD00879978-1g
(E)-N-[(2H-1,3-Benzodioxol-5-yl)methyl]-2-(3-methylthiophen-2-yl)ethene-1-sulfonamide
478067-33-3 90%
1g
¥4193.0 2024-04-18

Additional information on (E)-N-(1,3-Benzodioxol-5-ylmethyl)-2-(3-methyl-2-thienyl)-1-ethenesulfonamide

Research Brief on (E)-N-(1,3-Benzodioxol-5-ylmethyl)-2-(3-methyl-2-thienyl)-1-ethenesulfonamide (CAS: 478067-33-3)

The compound (E)-N-(1,3-Benzodioxol-5-ylmethyl)-2-(3-methyl-2-thienyl)-1-ethenesulfonamide (CAS: 478067-33-3) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. This sulfonamide derivative, characterized by its unique structural features, has been the subject of several studies aimed at elucidating its biological activity, mechanism of action, and potential as a drug candidate. The following brief provides an overview of the latest research findings related to this compound, highlighting its significance in current scientific investigations.

Recent studies have focused on the synthesis and optimization of (E)-N-(1,3-Benzodioxol-5-ylmethyl)-2-(3-methyl-2-thienyl)-1-ethenesulfonamide to enhance its pharmacological properties. Researchers have employed advanced synthetic techniques, including palladium-catalyzed cross-coupling reactions and sulfonamide bond formation, to achieve high yields and purity of the compound. These efforts have been critical in ensuring the reproducibility and scalability of the synthesis process, which is essential for further preclinical and clinical development.

The biological activity of (E)-N-(1,3-Benzodioxol-5-ylmethyl)-2-(3-methyl-2-thienyl)-1-ethenesulfonamide has been investigated in various in vitro and in vivo models. Preliminary results indicate that the compound exhibits potent inhibitory effects on specific enzymatic targets involved in inflammatory pathways. For instance, it has been shown to selectively inhibit cyclooxygenase-2 (COX-2), an enzyme implicated in the pathogenesis of inflammation and pain. This selective inhibition suggests that the compound may have potential as a non-steroidal anti-inflammatory drug (NSAID) with reduced gastrointestinal side effects compared to traditional NSAIDs.

In addition to its anti-inflammatory properties, (E)-N-(1,3-Benzodioxol-5-ylmethyl)-2-(3-methyl-2-thienyl)-1-ethenesulfonamide has demonstrated promising activity in cancer research. Studies have revealed that the compound can induce apoptosis in certain cancer cell lines by modulating key signaling pathways, such as the PI3K/Akt/mTOR axis. These findings have sparked interest in exploring its potential as an adjunct therapy in combination with existing chemotherapeutic agents to enhance treatment efficacy and reduce drug resistance.

Pharmacokinetic studies of (E)-N-(1,3-Benzodioxol-5-ylmethyl)-2-(3-methyl-2-thienyl)-1-ethenesulfonamide have also been conducted to evaluate its absorption, distribution, metabolism, and excretion (ADME) profiles. The compound has shown favorable oral bioavailability and metabolic stability in preclinical models, which are critical factors for its development as a therapeutic agent. Furthermore, toxicity assessments have indicated a relatively safe profile, with no significant adverse effects observed at therapeutic doses.

Despite these promising findings, challenges remain in the development of (E)-N-(1,3-Benzodioxol-5-ylmethyl)-2-(3-methyl-2-thienyl)-1-ethenesulfonamide as a drug candidate. Issues such as off-target effects, long-term toxicity, and formulation stability need to be addressed in future studies. Researchers are also exploring structural modifications to improve the compound's selectivity and potency, as well as its delivery mechanisms to enhance therapeutic outcomes.

In conclusion, (E)-N-(1,3-Benzodioxol-5-ylmethyl)-2-(3-methyl-2-thienyl)-1-ethenesulfonamide (CAS: 478067-33-3) represents a promising candidate in the field of medicinal chemistry, with potential applications in inflammation and oncology. Continued research efforts are essential to fully elucidate its therapeutic potential and overcome existing challenges. The integration of multidisciplinary approaches, including computational modeling, high-throughput screening, and advanced synthetic methodologies, will be crucial in advancing this compound toward clinical development.

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